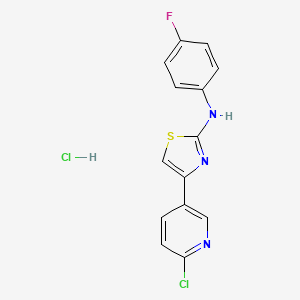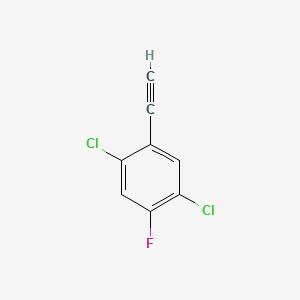
1,4-Dichloro-2-ethynyl-5-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2-ethynyl-5-fluorobenzene: is an aromatic compound characterized by the presence of chlorine, ethynyl, and fluorine substituents on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-ethynyl-5-fluorobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution and cross-coupling reactions. One common method involves the following steps:
Electrophilic Aromatic Substitution:
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated benzene derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions: 1,4-Dichloro-2-ethynyl-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation to form the corresponding alkene or alkane.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Hydrogenation: Catalysts such as palladium on carbon under hydrogen gas.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
- Substituted derivatives with different functional groups replacing the chlorine atoms.
- Hydrogenated products with the ethynyl group converted to an alkene or alkane.
- Oxidized or reduced forms of the compound with altered substituent oxidation states.
科学研究应用
1,4-Dichloro-2-ethynyl-5-fluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as increased thermal stability or electronic conductivity.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a precursor for the synthesis of bioactive compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
作用机制
The mechanism of action of 1,4-dichloro-2-ethynyl-5-fluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets such as enzymes or receptors, potentially affecting biochemical pathways.
相似化合物的比较
1,4-Dichloro-2-ethynylbenzene: Lacks the fluorine substituent, which can affect its reactivity and applications.
1,4-Dichloro-5-fluorobenzene: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
2-Ethynyl-5-fluorobenzene:
Uniqueness: 1,4-Dichloro-2-ethynyl-5-fluorobenzene is unique due to the combination of chlorine, ethynyl, and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
属性
分子式 |
C8H3Cl2F |
|---|---|
分子量 |
189.01 g/mol |
IUPAC 名称 |
1,4-dichloro-2-ethynyl-5-fluorobenzene |
InChI |
InChI=1S/C8H3Cl2F/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H |
InChI 键 |
DTIDIYKIODFNBX-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=C(C=C1Cl)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


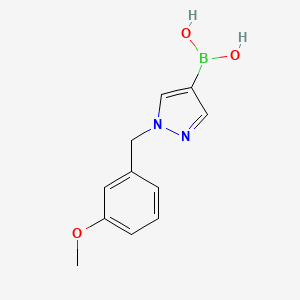
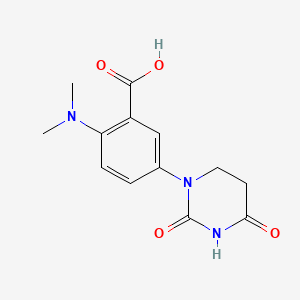
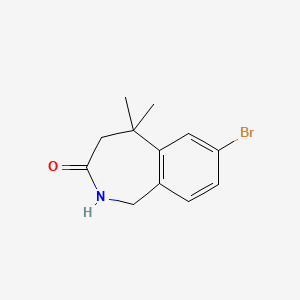
![ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15301186.png)
![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)

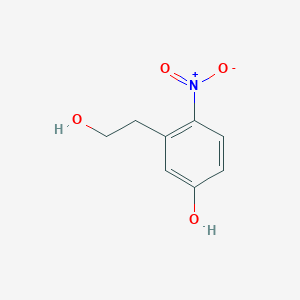
![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)

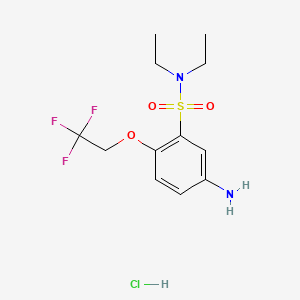
![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)
